The synthesis of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step processes starting from commercially available precursors.
The synthetic route is characterized by careful selection of reagents and conditions to ensure high yields and purity of the final product.
The molecular structure of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine features a triazole ring fused to a pyrazine ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
The chemical reactivity of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be explored through various reactions:
These reactions underline its versatility as a scaffold for developing new pharmaceuticals.
The mechanism of action for compounds like 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine often involves interaction with specific biological targets:
Studies have provided data supporting these mechanisms through in vitro assays demonstrating dose-dependent inhibition of target receptors .
The physical and chemical properties of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine include:
These properties are crucial for understanding its behavior in biological systems and during formulation development.
The applications of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine span various fields:
Research continues to expand on its synthetic utility and biological applications within organic and medicinal chemistry contexts .
The [1,2,4]triazolo[4,3-a]pyrazine scaffold represents a privileged heterocyclic architecture characterized by a fused bicyclic system comprising a triazole ring condensed with a tetrahydropyrazine moiety. This hybrid structure delivers distinctive physicochemical properties that underpin its broad utility in drug design. The fully unsaturated version features a planar, electron-rich system enabling π-π stacking interactions with biological targets, while the partially saturated 5,6,7,8-tetrahydro derivatives – exemplified by 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS# 1159530-90-1) – adopt a more flexible conformation that enhances binding complementarity to enzyme active sites [1] [9].
Table 1: Molecular Properties of 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆N₄ |
Molecular Weight | 192.26 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area (TPSA) | 42.74 Ų |
Calculated LogP (clogP) | 1.04 |
Rotatable Bonds | 1 |
Key structural attributes driving pharmacological relevance include:
The therapeutic exploration of this scaffold has evolved through distinct phases, reflecting shifting paradigms in medicinal chemistry:
Table 2: Evolution of Key Drug Discovery Milestones for Triazolo[4,3-a]pyrazine Derivatives
Time Period | Therapeutic Focus | Key Advancements | Representative Agents/Compounds |
---|---|---|---|
Early 2000s | Antidiabetic Agents | Identification as DPP-IV inhibitors; Optimization of C3 substituents for potency & PK | Sitagliptin analogs (e.g., ABT-341) |
2010-2015 | Kinase Inhibitors | Scaffold incorporation in c-Met/VEGFR-2 inhibitors; Demonstrated tumor growth suppression | Foretinib analogs; Compound 22i (c-Met IC₅₀=48 nM) |
2015-Present | Dual-Target Inhibitors | PARP1 inhibition for overcoming chemo-resistance; Antibacterial derivatives | Simmiparib; Antibacterial compound 2e (MIC=16 µg/mL) |
Antidiabetic Beginnings (Early 2000s): The scaffold gained prominence with the discovery that 3-(trifluoromethyl) derivatives act as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors. This culminated in sitagliptin analogs like ABT-341, where the triazolopyrazine core provided optimal binding to the S1 pocket of DPP-4 via hydrophobic interactions and hydrogen bonding. Over seven marketed drugs now incorporate this pharmacophore [4] [6].
Oncology Expansion (2010-Present): Research pivoted toward kinase inhibition around 2010. Derivatives bearing 4-phenoxyquinoline moieties demonstrated potent c-Met kinase suppression. Compound 22i (bearing a 4-oxo-pyridazinone group) exhibited nanomolar c-Met inhibition (IC₅₀ = 48 nM) and sub-micromolar cytotoxicity against A549, MCF-7, and HeLa cell lines. Structural refinements replaced quinoline with triazolopyrazine to improve selectivity, exemplified by foretinib analogs [3] [8]. Parallel work exploited the scaffold in PARP1 inhibitors to overcome acquired resistance in BRCA-deficient cancers. Derivatives like simmiparib entered clinical trials by incorporating tetrahydropyrazine modifications enhancing DNA-binding interactions [5].
Antibacterial Applications (2020s): Recent innovations yielded derivatives active against Gram-positive and Gram-negative pathogens. Compound 2e (featuring a sulfonyl-indole substitution) demonstrated MIC values of 32 µg/mL (S. aureus) and 16 µg/mL (E. coli), rivaling ampicillin. Activity stems from disruption of bacterial membrane integrity or essential enzyme inhibition [6].
The cyclopentyl derivative exemplifies modern scaffold tailoring: Its balanced lipophilicity and steric bulk optimize kinase binding while maintaining synthetic accessibility. This evolution underscores the scaffold’s adaptability across target classes through strategic C3 and N7 functionalization [1] [8] [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8